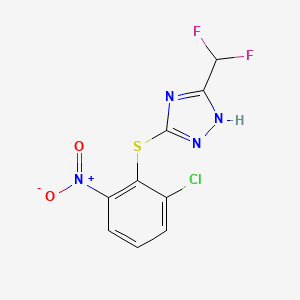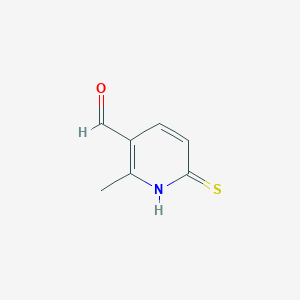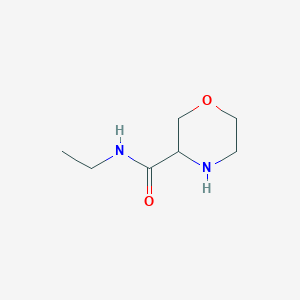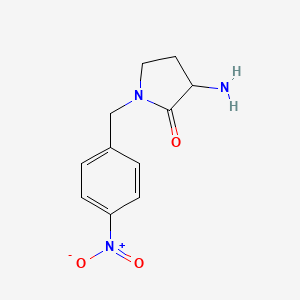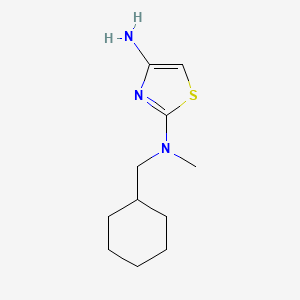![molecular formula C18H17NO2S B11790806 2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)
2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole is an organic compound that features a biphenyl group attached to a pyrrole ring, with an ethylsulfonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Pyrrole Ring Formation: The pyrrole ring can be formed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction, where the pyrrole derivative reacts with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with nitro, halogen, or other functional groups.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the ethylsulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-([1,1’-Biphenyl]-4-yl)-3-(propylsulfonyl)-1H-pyrrole: Similar structure but with a propylsulfonyl group.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole is unique due to the specific combination of the biphenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H17NO2S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-ethylsulfonyl-2-(4-phenylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C18H17NO2S/c1-2-22(20,21)17-12-13-19-18(17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,19H,2H2,1H3 |
Clé InChI |
KGVVTEVSNNZMPM-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



